molecular formula C24H25ClN2O2 B1680073 Nps-2143 CAS No. 284035-33-2

Nps-2143

Cat. No. B1680073
M. Wt: 460.6 g/mol
InChI Key: VCPMZDWBEWTGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NPS-2143, also known as SB-262,470A, is a calcilytic drug . It acts as an antagonist at the Calcium-sensing receptor (CaSR), which consequently stimulates the release of parathyroid hormone . It has been researched as a potential treatment for osteoporosis .


Synthesis Analysis

The synthesis of NPS-2143 has been described in detail in a study .


Molecular Structure Analysis

The molecular structure of NPS-2143 consists of three parts: a linear linker with a heteroatom incorporated in and substituted, and two aromatic groups on the left-hand and right-hand side .


Chemical Reactions Analysis

A series of derivatives of NPS-2143 were designed and synthesized to discover more potent anti-MRSA agents . The most promising compounds exhibited favorable antimicrobial activity .


Physical And Chemical Properties Analysis

NPS-2143 is a phenylalkylamine calcilytic compound . It blocks increases in cytoplasmic calcium concentrations with an IC50 of 43 nM, and stimulates parathyroid hormone (PTH) secretion from bovine parathyroid cells over a wide range of extracellular calcium concentrations .

Scientific Research Applications

Calcium-sensing Receptor Antagonist in Pulmonary Inflammation

NPS-2143, a selective antagonist of the calcium-sensing receptor (CaSR), exhibits anti-inflammatory activity. It has been found to have a protective effect against lipopolysaccharide (LPS)-induced acute lung injury (ALI). NPS-2143 significantly inhibited inflammatory cell influx and the expression of inflammatory markers in lung tissue, suggesting its potential as a treatment for inflammatory diseases, including ALI (Lee et al., 2017).

Anticancer Activity in Gastric Cancer

Research shows that NPS-2143 acts as a CaSR antagonist with anticancer activity. It inhibits the proliferation, invasion, and migration of gastric cancer cells, and promotes apoptosis. This is attributed to its ability to suppress the PI3K/Akt signaling pathway, suggesting its therapeutic potential in treating gastric cancer (Zhang et al., 2019).

Synthesis and Pharmacological Profile

The synthesis and characterization of NPS-2143 are crucial for its application in biomedical research. An efficient and scalable synthesis method for NPS-2143 with excellent optical purity has been developed. This synthetic approach is significant for producing this compound for further pharmacological studies (Johansson et al., 2013).

Safety And Hazards

NPS-2143 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

NPS-2143 has been demonstrated to possess anticancer activity . It has been suggested as a promising anti-cancer molecule in breast cancer . Furthermore, it has been shown to reduce amyloid secretion and increase sAβPPα release from PSEN1 mutant iPSC-Derived Neurons, suggesting potential in Alzheimer’s disease research .

properties

IUPAC Name

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUJQWHTIRWCID-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426075
Record name NPS-2143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

NPS-2143 is the prototype calcilytic drug, designed to act on calcium receptors on the surface of parathyroid glands, stimulating the release of the body's own stores of native parathyroid hormone (PTH).
Record name NPS-2143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nps-2143

CAS RN

284035-33-2
Record name 2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284035-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NPS-2143
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284035332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NPS-2143
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05695
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NPS-2143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NPS-2143
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z25PJ77W7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nps-2143
Reactant of Route 2
Reactant of Route 2
Nps-2143
Reactant of Route 3
Reactant of Route 3
Nps-2143
Reactant of Route 4
Reactant of Route 4
Nps-2143
Reactant of Route 5
Reactant of Route 5
Nps-2143
Reactant of Route 6
Reactant of Route 6
Nps-2143

Citations

For This Compound
1,130
Citations
S Letz, R Rus, C Haag, HG Dörr… - The Journal of …, 2010 - academic.oup.com
… Indeed, our results show distinct effects of NPS-2143 on the different mutations. The mutation G830S was almost as sensitive to NPS-2143 as the wild-type protein, whereas the …
Number of citations: 60 academic.oup.com
JW Lee, HA Park, OK Kwon, JW Park, G Lee… - Molecular …, 2017 - Elsevier
… effect of NPS 2143 on lipopolysaccharide (LPS)-induced acute lung injury (ALI). NPS 2143 … NPS 2143 decreased the levels of neutrophil elastase (NE) and protein concentration in the …
Number of citations: 39 www.sciencedirect.com
ZL Zhang, ZR Li, JS Li, SR Wang - Cancer Gene Therapy, 2020 - nature.com
… the NPS-2143 on the proliferation of GC cell line AGS. Transwell invasion and migration assays were performed to test the effect of NPS-2143 … to determine whether NPS-2143 acted via …
Number of citations: 12 www.nature.com
S Wang, L Qiu, H Song, N Dang - médecine/sciences, 2018 - medecinesciences.org
… of NPS-2143 on melanoma cells and elucidate their underlying mechanisms. We observed that NPS-2143 … The Bax/Bcl‑2 ratio in M14 cells was enhanced by the NPS-2143 treatment, …
Number of citations: 10 www.medecinesciences.org
A Rybczynska, A Lehmann… - Journal of …, 2006 - joe.bioscientifica.com
… The observed increase of blood pressure in the NPS 2143 group was also significant (P!0… the hypertensive effect of NPS 2143. We conclude that NPS 2143 is responsible for increased …
Number of citations: 37 joe.bioscientifica.com
U Armato, A Chiarini, B Chakravarthy, F Chioffi… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… Mechanistically, NPS 2143 decreased total CaSR protein complement, transiently raised … and NPS 2143 specifically and wholly suppressed this effect. Therefore, since NPS 2143 …
Number of citations: 68 www.sciencedirect.com
H Johansson, T Cailly, ARB Thomsen… - Beilstein Journal of …, 2013 - beilstein-journals.org
(R)-3 (NPS 2143) is a negative allosteric modulator of the human calcium-sensing receptor (CaSR) and as such represents an important pharmacological tool compound for studying …
Number of citations: 13 www.beilstein-journals.org
CY Chen, MJ Hour, WC Lin, KL Wong, LR Shiao… - Naunyn-Schmiedeberg's …, 2019 - Springer
… of NPS 2143 on high Ca 2+ -triggered Ca 2+ signaling in brain endothelial cells. Acute NPS 2143 … exposure to NPS 2143 surprisingly enhanced it. We investigated the mechanisms. …
Number of citations: 5 link.springer.com
SA Doggrell, M del Fresno, J Castaner - Drugs of the Future, 2002 - access.portico.org
Efforts to discover new treatments for osteoporosis led to the identification of the potent and selective, small-molecule calcium receptor antagonist NPS-2143. NPS-2143 is the prototype …
Number of citations: 2 access.portico.org
MAY Alqudah, M Azaizeh, A Zayed… - Advanced …, 2022 - ncbi.nlm.nih.gov
… (NPS-2143) in breast cancer cells. Our results elucidate the pivotal role of NPS-2143 treatment … NPS-2143 treatment resulted in significant suppression of breast cancer cell viability and …
Number of citations: 3 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.